N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Formula
The compound’s systematic IUPAC name, N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide, reflects its intricate architecture. Breaking down the name:
- Parent structure : Benzenesulfonamide, a benzene ring with a sulfonamide group (-SO2NH2) at position 1.
- Substituents :
- N,N-Diethyl groups replace the sulfonamide’s hydrogens.
- At position 4 of the benzene ring: A 2,3-dihydro-1,3-thiazole ring substituted at positions 2 and 3.
- Position 2 : (4-Methoxyphenyl)imino group (=N-C6H4-OCH3) in the Z-configuration.
- Position 3 : Pyridin-3-ylmethyl group (CH2-C5H4N).
The structural formula (Fig. 1) highlights the sulfonamide core, the partially saturated thiazole ring, and the methoxyphenyl and pyridinyl substituents. The Z-configuration at the imino group ensures specific spatial orientation, influencing electronic interactions.
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C26H32N4O3S2 |
| Molecular Weight | 512.68 g/mol |
| CAS Registry Number | Not publicly disclosed |
The molecular formula, derived from summation of constituent atoms, includes 26 carbons, 32 hydrogens, 4 nitrogens, 3 oxygens, and 2 sulfurs. The absence of a CAS registry number in public databases suggests limited commercial availability or ongoing research classification.
Functional Group Analysis
Sulfonamide Motif
The sulfonamide group (-SO2N(C2H5)2) is a hallmark of bioactive molecules, contributing to hydrogen bonding and electrostatic interactions with biological targets. In analogous compounds, sulfonamides enhance antibacterial activity by inhibiting bacterial folate synthesis.
Thiazole Ring
The 2,3-dihydrothiazole ring introduces partial saturation, reducing ring aromaticity and increasing conformational flexibility. Thiazoles are recognized for antimicrobial and anti-inflammatory properties, with the sulfur atom facilitating hydrophobic interactions.
Pyridin-3-ylmethyl Substituent
The pyridine moiety enhances solubility via nitrogen’s lone pair, while the methylene linker (-CH2-) allows spatial flexibility. Pyridine-containing analogs, such as 3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, demonstrate improved target engagement in neurological studies.
4-Methoxyphenylimino Group
The methoxy group (-OCH3) donates electron density through resonance, stabilizing the imino bond (=N-). This group’s orientation (Z-configuration) optimizes π-π stacking with aromatic residues in enzymatic binding pockets.
Properties
Molecular Formula |
C26H28N4O3S2 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-(4-methoxyphenyl)imino-3-(pyridin-3-ylmethyl)-1,3-thiazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H28N4O3S2/c1-4-29(5-2)35(31,32)24-14-8-21(9-15-24)25-19-34-26(28-22-10-12-23(33-3)13-11-22)30(25)18-20-7-6-16-27-17-20/h6-17,19H,4-5,18H2,1-3H3 |
InChI Key |
JJEUTLOHBUMRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction.
Formation of the Imino Group: This step involves the condensation of the thiazole derivative with a 4-methoxybenzaldehyde.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and benzenesulfonamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Products depend on the nucleophile used but could include various substituted derivatives.
Scientific Research Applications
N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It could interfere with signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several sulfonamide- and thiazole-containing derivatives. Below is a comparative analysis based on molecular features, synthesis, and spectral properties:
*Calculated based on molecular formula.
Key Observations:
Core Heterocycles: The target compound’s 2,3-dihydrothiazole core is distinct from triazole-thiones (e.g., [7–9]) and thiazolidinones (e.g., ). The dihydrothiazole’s partial saturation may confer conformational rigidity compared to fully aromatic systems .
Substituent Effects :
- The pyridin-3-ylmethyl group is unique to the target compound, offering a nitrogen-rich moiety for hydrogen bonding, absent in analogues with purely aromatic (e.g., phenyl) or aliphatic (e.g., sec-butyl) substituents .
Spectral Characterization: IR spectra of triazole-thiones ([7–9]) show νC=S at 1247–1255 cm⁻¹, a marker for thione tautomers, while the target compound’s imino group (C=N) would likely absorb near 1600–1650 cm⁻¹, though experimental data is lacking .
Synthetic Routes :
- The target compound may be synthesized via routes similar to ’s triazole-thiones, involving cyclization of thiosemicarbazides or coupling of sulfonyl chlorides with heterocyclic intermediates .
Biological Activity
The compound N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is an organic molecule with significant potential in medicinal chemistry due to its complex structure and diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.
Molecular Characteristics
- Molecular Formula : C₃₄H₃₆N₄O₃S₂
- Molecular Weight : Approximately 508.7 g/mol
- Functional Groups : The compound features a thiazole ring, a sulfonamide group, and a pyridine moiety, contributing to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence anticancer efficacy .
Case Study: Cytotoxicity Assay Results
| Compound | Cell Line Tested | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| N,N-Diethyl Compound | Various | TBD |
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have been explored extensively. Certain derivatives have shown effectiveness in animal models of epilepsy by inhibiting seizure activity and providing neuroprotection .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies reveal that related compounds exhibit activity against various bacterial strains, potentially due to the presence of electron-donating groups which enhance binding affinity to bacterial targets .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with thiazole rings often inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The sulfonamide group may enhance binding to biological receptors, modulating signaling pathways related to cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Q. What are the optimal synthetic routes for preparing N,N-diethyl-4-[(2Z)-...]benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions between aldehydes and hydrazinopyridine derivatives under acidic conditions (e.g., acetic acid in ethanol) to form imine intermediates .
- Cyclization steps using sodium hypochlorite to generate thiazole or triazole rings, requiring precise temperature control (room temperature to 80°C) and solvent selection (ethanol, DMF) .
- Purification via vacuum filtration, recrystallization, or chromatography (TLC monitoring with dichloromethane as mobile phase) .
Key considerations : Solvent polarity, acid/base catalysis, and reaction time significantly impact yield and purity. For example, excess acetic acid accelerates imine formation but may require neutralization before subsequent steps .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?
- 1H/13C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–3.9 ppm) and confirms stereochemistry .
- FTIR : Identifies functional groups (e.g., C=N stretch at ~1596 cm⁻¹, sulfonamide S=O at ~1131 cm⁻¹) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated within 0.1 ppm error) .
Data interpretation : Compare experimental spectra with computational predictions (e.g., PubChem data) to resolve ambiguities in tautomeric forms or isomerism .
Q. How can researchers validate the compound’s biological activity in antimitotic or antiviral assays?
- In vitro microtubule polymerization assays : Compare inhibition rates with reference compounds like ABT-751 (a structurally related antimitotic agent) .
- Cell-based viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations, ensuring controls for solvent interference (e.g., DMSO <0.1% v/v) .
Pitfalls : False positives may arise from off-target effects; confirm specificity via siRNA knockdown or competitive binding studies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Single-crystal X-ray diffraction : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and Z-configuration of the imine group .
- ORTEP visualization : Analyze anisotropic displacement parameters to assess thermal motion and confirm the absence of disorder in the pyridinylmethyl moiety .
Case study : Discrepancies between NMR-derived rotamers and crystallographic data can be resolved by refining occupancy factors in SHELXL .
Q. What strategies mitigate challenges in SAR studies due to the compound’s structural complexity?
- Fragment-based design : Synthesize simplified analogs (e.g., removing the diethylsulfonamide group) to isolate contributions of specific moieties to activity .
- Computational docking : Map interactions with tubulin or viral proteases using AutoDock Vina, focusing on hydrogen bonds between the methoxyphenyl group and binding pockets .
Data validation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of target residues) .
Q. How can contradictory solubility or stability data be reconciled across studies?
- Solubility profiling : Test in multiple solvents (e.g., DMSO, PBS) using nephelometry or UV-Vis spectroscopy, noting pH-dependent precipitation .
- Accelerated stability studies : Monitor degradation under stress conditions (40°C/75% RH) via HPLC-UV, identifying hydrolytically labile groups (e.g., sulfonamide bonds) .
Recommendation : Standardize storage conditions (lyophilized at -20°C) and include stabilizers (e.g., BHT) in formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
